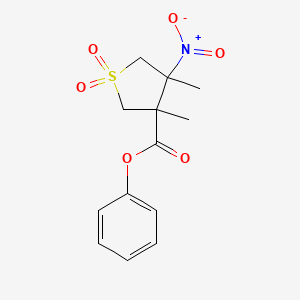
5-(2-fluorophenoxy)pentyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-fluorophenoxy)pentyl thiocyanate is a synthetic compound that belongs to the class of cannabinoids. It is also known as AM2201, which is a potent agonist of the cannabinoid receptors. The compound was first synthesized in the late 2000s and has since been used in scientific research to understand the mechanism of action of cannabinoids.
Mecanismo De Acción
The mechanism of action of AM2201 involves the activation of the CB1 and CB2 receptors, which leads to the release of various neurotransmitters and cytokines. This activation results in the modulation of various physiological processes such as pain, appetite, and inflammation.
Biochemical and Physiological Effects:
AM2201 has been found to have several biochemical and physiological effects. It has been shown to induce hyperphagia, increase locomotor activity, and reduce anxiety in animal models. It has also been found to have analgesic and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AM2201 has several advantages for lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it an excellent tool for studying the role of these receptors in various physiological processes. However, the compound has several limitations as well. It is highly lipophilic, which makes it difficult to dissolve in aqueous solutions. It is also known to have a short half-life, which limits its use in long-term studies.
Direcciones Futuras
There are several future directions for the use of AM2201 in scientific research. One area of interest is the role of the cannabinoid receptors in the regulation of the immune system. Another area of interest is the potential therapeutic applications of AM2201 in the treatment of various diseases such as pain, inflammation, and anxiety. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of AM2201 in vivo.
Conclusion:
In conclusion, 5-(2-fluorophenoxy)pentyl thiocyanate is a synthetic compound that has been widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has several advantages for lab experiments, including its potency as a CB1 and CB2 receptor agonist. However, the compound has several limitations as well, including its lipophilicity and short half-life. There are several future directions for the use of AM2201 in scientific research, including the potential therapeutic applications of the compound.
Métodos De Síntesis
The synthesis of 5-(2-fluorophenoxy)pentyl thiocyanate involves the reaction between 2-fluorophenylacetonitrile and 5-bromopentyl isothiocyanate in the presence of a base. The reaction results in the formation of AM2201, which is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
AM2201 is widely used in scientific research to study the cannabinoid receptors and their role in various physiological processes. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively.
Propiedades
IUPAC Name |
5-(2-fluorophenoxy)pentyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNOS/c13-11-6-2-3-7-12(11)15-8-4-1-5-9-16-10-14/h2-3,6-7H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJBUCPGGUDCJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCSC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenoxy)pentyl thiocyanate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![4-[(2-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5207357.png)
![1-[(4-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenyl)sulfonyl]piperidine hydrobromide](/img/structure/B5207362.png)


![(1-bicyclo[2.2.1]hept-2-yl-3-piperidinyl)methanol](/img/structure/B5207384.png)
![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)
![1-(4-{[(2-ethyl-2H-tetrazol-5-yl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5207405.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5207411.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyloxy)ethanamine](/img/structure/B5207418.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207430.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5207438.png)
![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)acetyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5207453.png)